Tetrathionic acid

Description

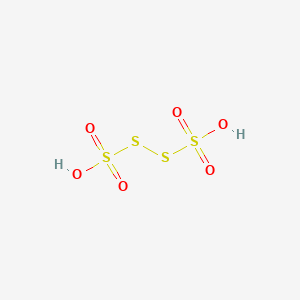

Structure

3D Structure

Properties

InChI |

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6) | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQYKCJIWQFJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)SSS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O6S4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-86-7 (di-hydrochloride salt), 13721-29-4 (di-hydrochloride salt, dihydrate), 13932-13-3 (di-potassium salt) | |

| Record name | Tetrathionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047211 | |

| Record name | Tetrathioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13760-29-7 | |

| Record name | Tetrathionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13760-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrathionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrathioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRATHIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1L8R19JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Tetrathionic Acid in Wackenroder's Solution: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of tetrathionic acid (H₂S₄O₆) in Wackenroder's solution, the complex mixture resulting from the aqueous reaction of hydrogen sulfide (H₂S) and sulfur dioxide (SO₂). This document outlines the fundamental reaction mechanisms, detailed experimental protocols, and quantitative data, offering a robust resource for professionals engaged in chemical research and development.

Introduction to Wackenroder's Solution

First described by Heinrich Wackenroder in 1846, the eponymous solution is a complex aqueous mixture of polythionic acids (H₂SₓO₆, where x can range from 3 to over 20), colloidal sulfur, and sulfuric acid.[1][2] The formation of this solution involves a series of competing redox, chain transfer, and disproportionation reactions.[1][3] Among the various polythionic acids formed, this compound is often a significant component, though its concentration is highly dependent on the reaction conditions.[4][5] These sulfur-rich compounds are of interest for their applications in various fields, including their potential as therapeutic agents.

The overall, simplified reaction can be represented as: 2H₂S + 3SO₂ → H₂S₄O₆ + H₂O + S

However, the actual process is far more intricate, leading to a variety of sulfur species. The stability of these acids is limited, particularly in neutral or alkaline solutions and at elevated temperatures, where they tend to decompose.[4][5]

Core Chemical Pathways

The synthesis of this compound and other polythionates in Wackenroder's solution is a complex process with multiple proposed mechanisms. The reaction is initiated by passing hydrogen sulfide and sulfur dioxide through water. The precise distribution of polythionic acids is heavily influenced by factors such as temperature, pH, and the molar ratio of the reactants.

A generally accepted pathway involves the initial formation of thiosulfuric acid (H₂S₂O₃), which is unstable and participates in subsequent reactions. The interplay between H₂S, SO₂, and intermediate sulfur compounds leads to the formation of the polythionate chains.

Caption: Formation of products in Wackenroder's solution.

Quantitative Data on Product Distribution

The composition of Wackenroder's solution is highly sensitive to the experimental conditions. The tables below summarize the quantitative impact of key parameters on the formation of this compound and other major polythionic acids.

Effect of Reaction Temperature

Lower temperatures generally favor the formation of this compound. As the temperature increases, the concentration of this compound tends to decrease, while the concentrations of higher-order polythionic acids, such as pentathionic and hexathionic acid, may increase.[1]

Table 1: Influence of Temperature on Polythionic Acid Concentration

| Sample | Residence Time (h) | Temperature (°C) | H₂S₄O₆ Conc. (g/L) | H₂S₅O₆ Conc. (g/L) | H₂S₆O₆ Conc. (g/L) |

| 1 | 12.0 | 20 | 1.83 | 1.25 | 0.95 |

| 2 | 12.0 | 30 | 1.39 | 1.48 | 1.15 |

| 3 | 9.6 | 25 | 1.65 | 1.35 | 1.05 |

| 4 | 9.6 | 35 | 1.15 | 1.65 | 1.30 |

| Data derived from literature; absolute values are illustrative of observed trends.[1] |

Effect of Reactant Ratio and pH

The molar ratio of H₂S to SO₂ and the pH of the solution are critical determinants of the final product mixture.

Table 2: Influence of H₂S/SO₂ Ratio and pH on Product Formation

| Parameter | Condition | Predominant Products |

| H₂S/SO₂ Ratio | Excess H₂S | Shorter-chain polythionates (mainly Tetrathionate, S₄O₆²⁻)[3] |

| Excess SO₂ | Longer-chain polythionates (SₓO₆²⁻, x = 4-8)[3] | |

| pH | Acidic (pH 2-3) | Increased stability of polythionic acids[3] |

| Increasing pH (>1) | Preferential formation of polythionates over sulfur[5][6] | |

| Alkaline (pH > 8) | Formation of shorter chains, ultimately thiosulfate (S₂O₃²⁻)[3] |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of Wackenroder's solution and the subsequent analysis of its components.

Synthesis of Wackenroder's Solution

This protocol describes a typical procedure for generating Wackenroder's solution with an emphasis on polythionic acid formation.

Materials:

-

Deionized water

-

Sulfur dioxide (SO₂) gas cylinder with regulator

-

Hydrogen sulfide (H₂S) gas cylinder with regulator (handle with extreme caution in a fume hood)

-

Gas dispersion tubes (fritted glass bubblers)

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Gas flow meters

Procedure:

-

Setup: Assemble the reaction apparatus in a certified fume hood. Place the three-neck flask in an ice bath on a magnetic stirrer. Equip the flask with a gas inlet tube for SO₂, a second gas inlet tube for H₂S, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution).

-

Sulfurous Acid Preparation: Add a known volume of chilled, deionized water to the flask and begin stirring. Bubble SO₂ gas through the water at a controlled rate. Continue until the desired concentration of sulfurous acid is achieved or the solution is saturated. Maintain the temperature at 0-5 °C.

-

Reaction Initiation: While continuing to bubble SO₂, begin introducing H₂S gas at a controlled rate. The ratio of H₂S to SO₂ is a critical parameter for controlling the product distribution.[3]

-

Reaction Maintenance: Continue the gas addition for the desired residence time (e.g., 9-12 hours). Monitor the temperature closely and maintain it within the 0-5 °C range to maximize polythionate stability and yield. The solution will become increasingly turbid due to the formation of colloidal sulfur.

-

Termination and Separation: Stop the gas flow. The resulting mixture is Wackenroder's solution. To separate the liquid phase containing the polythionic acids from the solid colloidal sulfur, the mixture can be aged for several days to allow sedimentation or can be subjected to filtration or centrifugation.[5]

Caption: Experimental workflow for Wackenroder's solution synthesis.

Quantitative Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of polythionates in the aqueous phase of Wackenroder's solution.[4]

Instrumentation & Reagents:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column

-

Mobile Phase: Acetonitrile and an aqueous solution of a pairing agent like tetrabutylammonium hydrogensulfate (TBA·HSO₄)

-

Polythionate standards (e.g., K₂S₄O₆, K₂S₅O₆) for calibration

Procedure:

-

Sample Preparation: Filter the aqueous Wackenroder's solution sample through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a 64/36 (v/v) mixture of 0.006 M TBA·HSO₄ (aq) and acetonitrile, adjusting the pH to approximately 5.0.

-

Chromatographic Conditions:

-

Flow Rate: 0.6 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 10-100 µL

-

-

Analysis: Inject the prepared sample into the HPLC system. Identify the peaks corresponding to tetrathionic, pentathionic, and other polythionic acids by comparing their retention times with those of the prepared standards.

-

Quantification: Construct a calibration curve for each polythionate standard. Use the peak areas from the sample chromatogram to determine the concentration of each polythionic acid present.

Conclusion

The synthesis of this compound within Wackenroder's solution represents a complex yet controllable chemical process. By carefully manipulating key experimental parameters—notably temperature, pH, and the H₂S/SO₂ ratio—the product distribution can be steered towards the desired polythionic acids. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore this chemistry, enabling further investigation into the properties and potential applications of these fascinating sulfur compounds. The provided quantitative data and methodologies serve as a critical starting point for reproducible and targeted synthesis.

References

The Cryptic Hub: A Technical Guide to the Role of Tetrathionic Acid in the Marine Sulfur Cycle

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tetrathionic acid (H₂S₄O₆), and its anion tetrathionate (S₄O₆²⁻), is a reactive and often transient intermediate in the marine sulfur cycle. Its "cryptic" nature, characterized by low steady-state concentrations, belies its significant role as a central hub connecting oxidative and reductive sulfur pathways. This technical guide provides an in-depth exploration of the formation, microbial metabolism, and analytical challenges associated with tetrathionate in marine environments. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to equip researchers with a comprehensive understanding of this pivotal sulfur species.

Introduction: The Enigmatic Role of Tetrathionate

The marine sulfur cycle is a complex network of biogeochemical reactions that profoundly influences global elemental cycles and climate. While sulfate (SO₄²⁻) and sulfide (H₂S) are the most abundant and well-studied sulfur compounds, a suite of intermediate sulfur species, including tetrathionate, play critical roles in mediating the transformation between these two endmembers.[1] Tetrathionate's high reactivity and rapid microbial turnover often result in concentrations at or below the detection limits of standard analytical techniques, leading to its characterization as a "cryptic" intermediate.[2][3][4][5][6] Despite its low abundance, the widespread presence of microbial genes for tetrathionate metabolism in diverse marine environments, particularly in oxygen minimum zones (OMZs) and sediments, underscores its functional importance.[2][3][5][6]

This guide synthesizes current knowledge on the multifaceted role of tetrathionate, focusing on the microbial process that governs its formation and consumption, the analytical methods for its quantification, and the regulatory pathways that control its metabolism.

Biogeochemical Cycling of Tetrathionate

Tetrathionate serves as a key intermediate linking the oxidation of reduced sulfur compounds to their eventual transformation to sulfate or their reduction back to sulfide. Its biogeochemical cycle is driven by a diverse array of marine microorganisms.

Formation of Tetrathionate

The primary biotic pathway for tetrathionate formation in marine environments is the incomplete oxidation of thiosulfate (S₂O₃²⁻) by chemolithotrophic sulfur-oxidizing bacteria (SOB).[2][3][5][7] This process is particularly significant in zones where sulfide, a product of anaerobic respiration, is oxidized.

-

Microbial Thiosulfate Oxidation: Many marine bacteria, particularly within the Gammaproteobacteria, utilize the Sox multienzyme system to oxidize thiosulfate.[1][7] In the absence of the SoxCD component, the oxidation of thiosulfate by the SoxABXYZ complex results in the formation of tetrathionate as an end product.

-

Reaction: 2S₂O₃²⁻ → S₄O₆²⁻ + 2e⁻

-

Abiotic formation of tetrathionate is also possible through the chemical oxidation of thiosulfate by manganese oxides, although the microbial contribution is generally considered dominant in most marine settings.[8]

Consumption of Tetrathionate

Once formed, tetrathionate can be consumed through two primary microbial pathways:

-

Oxidation to Sulfate: Sulfur-oxidizing bacteria can further oxidize tetrathionate to sulfate, completing the oxidative branch of the sulfur cycle. This process is often carried out by the same organisms that produce tetrathionate from thiosulfate, particularly those possessing the complete Sox system.

-

Reduction to Thiosulfate and Sulfide: In anoxic environments, a diverse group of bacteria, including many facultative anaerobes and some sulfate-reducing bacteria, can utilize tetrathionate as a terminal electron acceptor for anaerobic respiration.[2][3] This process is mediated by the tetrathionate reductase (Ttr) enzyme system , which reduces tetrathionate to thiosulfate.[2] The resulting thiosulfate can then be further reduced to sulfide.

-

Reaction: S₄O₆²⁻ + 2e⁻ → 2S₂O₃²⁻

-

Sulfide present in sediments can also abiotically reduce tetrathionate to thiosulfate and elemental sulfur.[2][3][5][6]

Quantitative Data on Tetrathionate and Related Sulfur Compounds

The transient nature of tetrathionate makes its direct quantification in marine samples challenging. Consequently, its concentration is often reported as below the detection limit. However, the concentrations of its precursor (thiosulfate) and reduction product (sulfide) provide indirect evidence of its active cycling.

| Parameter | Marine Environment | Concentration Range | Reference(s) |

| Tetrathionate (S₄O₆²⁻) | Marine Sediments (Arabian Sea OMZ) | Undetected | [2][3][5][6] |

| Thiosulfate (S₂O₃²⁻) | Marine Sediments (Arabian Sea OMZ) | Up to 11.1 µM | [2][3][5][6] |

| Sulfide (H₂S) | Marine Sediments (Arabian Sea OMZ) | Up to 2.01 mM | [2][3][5][6] |

Experimental Protocols

Accurate quantification of tetrathionate in complex marine matrices requires sensitive and specific analytical methods. Below are detailed protocols for the key techniques cited in the literature.

Ion Chromatography for Tetrathionate Quantification

This method is highly sensitive and allows for the simultaneous determination of tetrathionate and other sulfur oxyanions.

-

Principle: Separation of anions based on their affinity for an ion-exchange stationary phase, followed by detection using UV absorbance.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a non-metallic pump and flow paths.

-

Anion-exchange column (e.g., polymer-coated silica-based).

-

UV detector set to 216 nm.

-

-

Reagents:

-

Eluent: Aqueous saline acetonitrile/methanol mixture. The exact composition should be optimized for the specific column and separation requirements.

-

Tetrathionate standard solutions.

-

-

Procedure:

-

Sample Preparation: Filter seawater or porewater samples through a 0.22 µm filter to remove particulate matter.

-

Injection: Inject a known volume of the sample into the HPLC system.

-

Separation: Elute the anions through the column using the prepared eluent at a constant flow rate.

-

Detection: Monitor the absorbance of the eluent at 216 nm. The retention time of tetrathionate is determined by running a standard solution.

-

Quantification: Create a calibration curve using a series of tetrathionate standards of known concentrations. The concentration of tetrathionate in the sample is determined by comparing its peak area to the calibration curve.

-

Cyanide-Based Spectrophotometric Assay for Tetrathionate

This method relies on the reaction of tetrathionate with cyanide to produce thiocyanate, which can then be quantified spectrophotometrically.

-

Principle: Tetrathionate reacts with cyanide (CN⁻) in a 1:1 molar ratio to produce thiosulfate and thiocyanate (SCN⁻). The thiocyanate is then reacted with a ferric salt to form a colored complex that can be measured.

-

Instrumentation:

-

Spectrophotometer.

-

-

Reagents:

-

Potassium cyanide (KCN) solution.

-

Ferric nitrate (Fe(NO₃)₃) solution in nitric acid.

-

Tetrathionate standard solutions.

-

-

Procedure:

-

Sample Preparation: Filter water samples as described above. For sediment samples, an extraction with a suitable solvent may be necessary.

-

Reaction: To a known volume of the sample, add a known excess of KCN solution. Allow the reaction to proceed to completion.

-

Color Development: Add the ferric nitrate solution to the reaction mixture to form the red-colored ferric thiocyanate complex.

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferric thiocyanate complex (approximately 460 nm).

-

Quantification: Prepare a calibration curve using tetrathionate standards treated with the same procedure.

-

Cultivation of Tetrathionate-Metabolizing Microorganisms

-

Enrichment and Isolation:

-

Media Preparation: Prepare a basal mineral medium for marine bacteria. For enrichment of tetrathionate reducers, amend the medium with a known concentration of tetrathionate as the electron acceptor and a suitable electron donor (e.g., lactate, acetate). For tetrathionate oxidizers, provide tetrathionate as the electron donor and ensure aerobic conditions.

-

Inoculation: Inoculate the media with sediment or water samples.

-

Incubation: Incubate the cultures under appropriate conditions (e.g., anoxic for reducers, oxic for oxidizers) at a constant temperature.

-

Monitoring: Monitor the consumption of tetrathionate and the production of thiosulfate, sulfide, or sulfate over time using the analytical methods described above.

-

Isolation: After successful enrichment, isolate individual colonies by plating on solid media containing the same amendments.

-

Signaling Pathways and Regulation

The microbial metabolism of tetrathionate is tightly regulated at the genetic level in response to environmental cues.

Thiosulfate Oxidation to Tetrathionate: The Sox System

The oxidation of thiosulfate is primarily mediated by the Sox multienzyme system. The expression of the sox genes can be regulated by the availability of reduced sulfur compounds.

Caption: Incomplete thiosulfate oxidation by the SoxABXYZ complex leads to tetrathionate formation.

Tetrathionate Reduction: The Ttr System

The reduction of tetrathionate is controlled by the ttr operon, which is often regulated by a two-component system (TCS) and global regulators.

Caption: The TtrRS two-component system regulates tetrathionate reduction in response to tetrathionate and anoxia.

Logical Workflow for Studying Tetrathionate Cycling

A systematic approach is required to investigate the cryptic role of tetrathionate in marine environments.

Caption: An integrated workflow for investigating the role of tetrathionate in the marine sulfur cycle.

Conclusion

This compound, despite its typically low concentrations, is a critical intermediate in the marine sulfur cycle. Its formation and consumption are tightly regulated by diverse microbial communities, highlighting the intricate coupling of oxidative and reductive sulfur transformations. Understanding the dynamics of this cryptic hub is essential for a complete picture of marine biogeochemistry. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future research aimed at elucidating the full extent of tetrathionate's role in the marine environment. Further investigation into the transcriptional regulation of tetrathionate metabolism and the development of more sensitive in-situ detection methods will be crucial in advancing our knowledge of this enigmatic sulfur species.

References

- 1. Function and Evolution of the Sox Multienzyme Complex in the Marine Gammaproteobacterium Congregibacter litoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Expression of genes for sulfur oxidation in the intracellular chemoautotrophic symbiont of the deep-sea bivalve Calyptogena okutanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Phylogenetic diversity and functional gene patterns of sulfur-oxidizing subseafloor Epsilonproteobacteria in diffuse hydrothermal vent fluids [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Function and Evolution of the Sox Multienzyme Complex in the Marine Gammaproteobacterium Congregibacter litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for Niche Partitioning Revealed by the Distribution of Sulfur Oxidation Genes Collected from Areas of a Terrestrial Sulfidic Spring with Differing Geochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conjugate Acid-Base Properties of Tetrathionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the acid-base properties of tetrathionic acid (H₂S₄O₆). It covers the fundamental principles of its dissociation, its conjugate bases, and predicted acidity constants (pKa). A summary of quantitative data is presented, along with a generalized experimental protocol for pKa determination via potentiometric titration. To further elucidate the concepts, logical and experimental workflows are visualized using diagrams compliant with specified formatting standards.

Introduction to this compound

This compound (H₂S₄O₆) is a polythionic acid, specifically a sulfur oxoacid.[1][2][3] Structurally, it can be conceptualized as a dimer of sulfuric acid linked by a disulfide bond.[2] This compound and its conjugate base, tetrathionate, are significant in various chemical and biological contexts. For instance, tetrathionate can serve as a terminal electron acceptor for certain bacteria, such as Salmonella enterica, facilitating their proliferation in inflammatory environments.[4] While it has applications as a chemical reagent, its acid-base properties are crucial for understanding its stability, reactivity, and physiological behavior.[4]

Acid-Base Chemistry

This compound is a diprotic acid, meaning it can donate two protons in successive dissociation steps in an aqueous solution. The stability of this compound is a consideration, as it can undergo hydrolysis and rearrangement reactions, particularly in acidic conditions, to produce thiosulfate and trithionate.[4]

Dissociation Equilibria

The dissociation of this compound occurs in two distinct steps, each with its own acid dissociation constant (Kₐ).

-

First Dissociation: The acid first donates a proton to form the hydrogen tetrathionate anion (HS₄O₆⁻).

H₂S₄O₆ + H₂O ⇌ HS₄O₆⁻ + H₃O⁺

-

Second Dissociation: The hydrogen tetrathionate anion then donates the second proton to form the tetrathionate dianion (S₄O₆²⁻).

HS₄O₆⁻ + H₂O ⇌ S₄O₆²⁻ + H₃O⁺

The conjugate base of this compound is the hydrogen tetrathionate ion (HS₄O₆⁻), and the fully deprotonated species is the tetrathionate ion (S₄O₆²⁻).[1][2][3][5]

Acidity (pKa Values)

The pKa value is the negative logarithm of the acid dissociation constant (Kₐ) and indicates the strength of an acid; a lower pKa value corresponds to a stronger acid.[6] For this compound, the available pKa values are based on computational predictions rather than direct experimental measurement. Different prediction models yield varying results, highlighting the compound's strong acidic nature.

-

One prediction suggests a pKa₁ value of approximately -6.45.[1][3][5]

-

Another computational model predicts the strongest acidic pKa to be -3.[7]

These highly negative predicted values classify this compound as a very strong acid, indicating that in aqueous solutions, it will exist almost entirely in its dissociated (tetrathionate) forms.

Quantitative Data Summary

The following table summarizes the computationally predicted acid-base properties of this compound. It is critical to note that these are not experimentally determined values.

| Parameter | Value | Source | Notes |

| pKa₁ (Predicted) | -6.45 ± 0.30 | ChemicalBook[1][3][5] | First acid dissociation constant. |

| pKa (Strongest Acidic, Predicted) | -3 | ChemAxon via HMDB[7] | Represents the first proton dissociation. |

| Molecular Formula | H₂O₆S₄ | PubChem[2] | |

| Molecular Weight | 226.27 g/mol | PubChem[2] | |

| Physiological Charge | -2 | ChemAxon via HMDB[7] | Expected charge at physiological pH. |

Experimental Protocol for pKa Determination

While specific experimental data for this compound is scarce, a standard and highly accurate method for determining the pKa of an acid is potentiometric titration.[8][9] This technique involves monitoring the pH of a solution as a titrant of known concentration is added.[10]

Principle: Potentiometric Titration

For a weak acid (HA) being titrated with a strong base (e.g., NaOH), the pH of the solution changes as the acid is converted to its conjugate base (A⁻). According to the Henderson-Hasselbalch equation, the pH equals the pKa when the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]).[10] This condition occurs at the half-equivalence point of the titration, which is the point where exactly half of the acid has been neutralized.[11]

Methodology

-

Preparation of Solutions:

-

Prepare a solution of the acid with a precisely known concentration (e.g., 0.1 M).

-

Prepare a carbonate-free solution of a strong base titrant (e.g., 0.1 M NaOH) and standardize it.

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place a known volume of the acid solution into a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a burette to carefully add the standardized base titrant.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the base titrant in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

Continue adding titrant well past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis). The curve will typically be sigmoidal.[12]

-

Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

Calculate the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).

-

The pKa is the pH of the solution at this half-equivalence point.[10][11]

-

Logical and Experimental Workflows

Visual diagrams help clarify the relationships in acid dissociation and the steps in experimental determination.

Caption: Dissociation pathway of this compound.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a strong diprotic acid, a fact supported by computationally predicted pKa values in the negative range. These predictions suggest that it readily dissociates in aqueous media to form tetrathionate anions. While direct experimental verification of its pKa is not widely reported, established analytical techniques such as potentiometric titration provide a robust framework for such determinations. A thorough understanding of these acid-base properties is essential for professionals in chemistry and drug development when investigating the behavior of this compound and its derivatives in chemical and biological systems.

References

- 1. This compound CAS#: 13760-29-7 [m.chemicalbook.com]

- 2. This compound | H2O6S4 | CID 26259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13760-29-7 [m.chemicalbook.com]

- 4. Buy this compound | 13760-29-7 [smolecule.com]

- 5. This compound | 13760-29-7 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0258934) [hmdb.ca]

- 8. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidation States of Sulfur in the Tetrathionate Ion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the oxidation states of sulfur within the tetrathionate anion (S₄O₆²⁻). The intricate arrangement of sulfur atoms in this ion leads to a fascinating and often misunderstood distribution of oxidation states, a critical concept for professionals in chemistry and drug development. This document elucidates the structure, bonding, and electronic properties of the tetrathionate ion, supported by quantitative data from crystallographic studies and detailed experimental protocols for its synthesis.

Unraveling the Structure and Oxidation States

The tetrathionate ion consists of a chain of four sulfur atoms with six oxygen atoms attached to the terminal sulfurs. The key to understanding the different oxidation states lies in the non-uniform bonding environment of the sulfur atoms.

The structure of the tetrathionate anion reveals two distinct types of sulfur atoms.[1] The two central sulfur atoms are bonded only to other sulfur atoms, while the two terminal sulfur atoms are each bonded to one sulfur atom and three oxygen atoms. This structural disparity is the primary reason for the different oxidation states observed.

Based on the principles of electronegativity, the oxidation states of the individual sulfur atoms can be assigned as follows:

-

Central Sulfur Atoms (S_central): In the S-S bonds, the electronegativity difference is zero. Therefore, the bonding electrons are considered to be shared equally, resulting in an oxidation state of 0 for each of the two central sulfur atoms.[1]

-

Terminal Sulfur Atoms (S_terminal): Oxygen is more electronegative than sulfur. Consequently, in the S-O bonds, the bonding electrons are assigned to the oxygen atoms. The terminal sulfur atoms are each bonded to one other sulfur atom (where electrons are shared equally) and three oxygen atoms. This results in an oxidation state of +5 for each of the two terminal sulfur atoms.

It is important to note that the average oxidation state of sulfur in the tetrathionate ion is +2.5. This fractional value is a strong indicator that the individual sulfur atoms do not share the same oxidation state.

The logical relationship for determining these oxidation states can be visualized as follows:

Quantitative Data from Crystallographic Studies

The precise structure of the tetrathionate ion has been determined through X-ray diffraction studies of its salts. The data presented below is from a study on sodium tetrathionate dihydrate (Na₂S₄O₆·2H₂O).[2][3]

| Parameter | Value |

| Bond Lengths | |

| Central S-S bond (S₂-S₃) | 2.019(1) Å |

| Terminal S-S bond (S₁-S₂) | 2.115(1) Å |

| S-O bonds | 1.447(1) - 1.450(1) Å |

| Bond Angles | |

| S-S-S angle (S₁-S₂-S₃) | 89.55(2)° |

| O-S-O angles | 113.39(6) - 113.82(5)° |

| Dihedral Angle | |

| S-S-S-S | ~90° |

Data sourced from the crystal structure of sodium tetrathionate dihydrate.[2][3]

The difference in the lengths of the central and terminal S-S bonds provides further evidence for the distinct electronic environments of the sulfur atoms.

The molecular structure and the assigned oxidation states are visualized in the following diagram:

Experimental Protocols: Synthesis of Tetrathionate Salts

Tetrathionate salts are typically synthesized by the oxidation of thiosulfate salts. The following protocols detail the preparation of potassium tetrathionate.

Synthesis of Potassium Tetrathionate

This protocol is adapted from established laboratory procedures.[4]

Materials:

-

Potassium thiosulfate (K₂S₂O₃): 78 g

-

Iodine (I₂): 52 g

-

Water: 10 mL

-

Ethanol (95%): For rinsing and washing

-

Potassium hydroxide (KOH)

-

Petroleum ether (60-80 °C fraction)

-

Sulfur chloride (S₂Cl₂)

-

Sulfur dioxide (SO₂)

Procedure:

-

Reaction Mixture Preparation: In a large mortar, grind 78 g of potassium thiosulfate with 52 g of iodine and 10 mL of water until a uniform, light yellow-brown paste is formed.

-

Initial Reaction: Allow the paste to stand for 15 minutes. Subsequently, rinse the mixture into a stoppered flask with 100 mL of alcohol.

-

Standing and Filtration: Let the mixture stand for 2-3 hours. Filter the resulting solid product and wash it with 25 mL portions of alcohol until the washings are nearly colorless.

-

Recrystallization: Dissolve the crude product in 40 mL of water at 40 °C. Cool the solution in an ice bath while gradually adding a total of 100 mL of alcohol in 20 mL portions with continuous swirling.

-

Crystallization and Drying: Allow the mixture to stand in a stoppered vessel overnight, preferably at 5-10 °C. Filter the formed crystals by suction, wash them with 95% alcohol, and dry them under vacuum.

Alternative Synthesis from Sodium Tetrathionate:

Potassium tetrathionate can also be prepared from sodium tetrathionate.[5]

-

Dissolve sodium tetrathionate in its own weight of water at 40 °C.

-

Add 200% of the calculated amount of potassium acetate.

-

Add 1-2 volumes of alcohol to induce crystallization.

-

Cool the mixture and allow it to stand to maximize crystal formation.

-

Filter, wash with alcohol, and dry the product.

The experimental workflow for the primary synthesis method is outlined below:

Conclusion

The tetrathionate ion presents a compelling case study in the assignment of oxidation states in complex inorganic species. The presence of two distinct chemical environments for the sulfur atoms leads to two different oxidation states: 0 for the central sulfur atoms and +5 for the terminal ones. This understanding is crucial for predicting the reactivity and behavior of tetrathionate in various chemical and biological systems, a factor of significant importance in fields ranging from materials science to drug development. The quantitative data from X-ray crystallography provides robust experimental support for the structural model, and the well-established synthetic protocols allow for the reliable preparation of tetrathionate salts for further research.

References

- 1. Tetrathionate - Wikipedia [en.wikipedia.org]

- 2. Crystal structure and chirality of sodium tetrathionate dihydrate, Na2S4O6 · 2H2O | Semantic Scholar [semanticscholar.org]

- 3. actachemscand.org [actachemscand.org]

- 4. prepchem.com [prepchem.com]

- 5. Potassium tetrathionate | 13932-13-3 | Benchchem [benchchem.com]

The Cryptic Geochemistry of Tetrathionate: A Technical Guide to its Natural Occurrence and Analysis

For Immediate Release

[SHANGHAI, CN — October 30, 2025] – Tetrathionate (S₄O₆²⁻), a sulfur oxyanion of intermediate oxidation state, plays a pivotal yet often concealed role in the biogeochemical sulfur cycle of various geological environments. Long considered a transient and analytically challenging species, its significance in settings ranging from acid mine drainage to marine sediments is increasingly recognized. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence of tetrathionate, its formation pathways, and the analytical methodologies required for its accurate quantification.

Natural Occurrence of Tetrathionate: An Elusive Intermediate

Tetrathionate is a water-soluble sulfur compound that is relatively stable under acidic conditions, making it a key intermediate in environments where sulfide minerals are exposed to oxidizing conditions.[1][2] Its presence has been identified in several key geological settings:

-

Acid Mine Drainage (AMD): AMD sites are significant sources of tetrathionate.[1][2] It is formed both abiotically through the oxidation of sulfide minerals like pyrite and biotically by sulfur-oxidizing microorganisms.[1][2]

-

Geothermal Environments: Acidic sulfur hot springs and geothermal fluids are conducive to the formation of tetrathionate through the reaction of hydrogen sulfide with sulfite.[1][2]

-

Marine and Lacustrine Sediments: In the sediments of oceans and lakes, tetrathionate is an important, albeit often transient, intermediate in the sulfur cycle.[3] It is particularly noted in sulfidic sediments where it is produced by sulfur-oxidizing bacteria.[3]

-

Soils: Certain acidic soils can also harbor tetrathionate, where it is formed through the activities of soil microorganisms.[4]

Quantitative Data on Tetrathionate Concentrations

The quantitative analysis of tetrathionate in natural geological environments is challenging due to its transient nature and the complexity of the sample matrices. As a result, reported concentrations in peer-reviewed literature are sparse. The following table summarizes available data, highlighting the need for further research in this area.

| Geological Environment | Matrix | Tetrathionate Concentration | Reference |

| Marine Sediments (Arabian Sea) | Porewater | Undetected | [5] |

| Baltic Sea Sediments | Sediment | Present in highly sulfidic horizons (quantification not provided) | [3] |

Note: While a study on the effect of tetrathionate on mineral flotation reported concentrations of 300–2500 mg/L, this was in the process water of a mining operation and not a direct measurement from a natural, unprocessed geological environment.

Formation and Transformation Pathways

Tetrathionate is formed and consumed through a complex interplay of abiotic and biotic processes. Understanding these pathways is crucial for comprehending its role in geochemical cycles.

Abiotic Formation: The Oxidation of Sulfide Minerals

The primary abiotic pathway for tetrathionate formation is the oxidation of sulfide minerals, most notably pyrite (FeS₂), which is abundant in many geological formations. This process is particularly prevalent in the generation of acid mine drainage.

The abiotic oxidation of pyrite can be summarized in the following conceptual workflow:

In this pathway, pyrite is oxidized by ferric iron (Fe³⁺) and dissolved oxygen, leading to the formation of thiosulfate as a key intermediate.[6] Thiosulfate is then further oxidized by ferric iron to form tetrathionate.[7] Tetrathionate itself is an intermediate and will eventually be oxidized to sulfate, the final product of sulfide oxidation.[8]

Microbial Pathways: The "S4-intermediate" (S4I) Pathway

Sulfur-oxidizing bacteria, particularly acidophiles like Acidithiobacillus species, play a critical role in both the formation and consumption of tetrathionate. The "S4-intermediate" (S4I) pathway is a central metabolic route for the oxidation of reduced sulfur compounds in these organisms.[1][9][10]

The S4I pathway involves two key steps:

-

Oxidation of Thiosulfate to Tetrathionate: Two molecules of thiosulfate are oxidized to form one molecule of tetrathionate. This reaction is catalyzed by periplasmic enzymes such as thiosulfate dehydrogenase (TsdA) or the membrane-bound thiosulfate:quinone oxidoreductase (TQO or DoxD).[1][9][10]

-

Hydrolysis of Tetrathionate: The newly formed tetrathionate is then hydrolyzed by the enzyme tetrathionate hydrolase (TTH). This hydrolysis reaction breaks down tetrathionate into thiosulfate, elemental sulfur, and sulfate.[1][10][11]

Experimental Protocols for Tetrathionate Analysis

The accurate quantification of tetrathionate in geological samples requires careful sample handling and a robust analytical methodology. Ion chromatography (IC) is the most commonly employed technique for this purpose.

Sample Collection and Preparation

Water Samples (AMD, Geothermal Fluids, Porewater):

-

Collection: Collect water samples in clean, pre-rinsed plastic or glass bottles.

-

Filtration: Immediately filter the samples through a 0.45 µm or smaller pore size filter to remove suspended solids.

-

Preservation: For short-term storage (less than 48 hours), cool the samples to 4°C. For longer-term storage, freezing is recommended, although stability studies for tetrathionate under frozen conditions should be conducted for specific sample matrices. No chemical preservation is typically used as it can alter the speciation of sulfur compounds.

-

Dilution: If high concentrations of other anions (e.g., sulfate, chloride) are expected, which can interfere with the chromatographic separation, dilute the sample with deionized water prior to analysis.

Sediment and Soil Samples:

-

Collection: Collect sediment or soil samples using appropriate coring or grab sampling devices and store them in clean containers.

-

Storage: Freeze the samples at -20°C or lower to minimize microbial activity and changes in sulfur speciation.

-

Extraction:

-

Thaw the sample and homogenize it.

-

Perform an aqueous extraction to move the soluble tetrathionate from the solid phase to the liquid phase. A common method is to mix a known mass of the wet sediment with a known volume of deionized water (e.g., a 1:2 or 1:5 solid-to-liquid ratio).

-

Shake or agitate the mixture for a specified period (e.g., 1-2 hours) to ensure complete dissolution of soluble species.

-

Separate the liquid extract from the solid phase by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.

-

-

Analysis: The resulting aqueous extract can then be analyzed by ion chromatography as described below.

Analytical Method: Ion Chromatography

The following is a general protocol for the analysis of tetrathionate using ion chromatography with conductivity detection. The specific parameters may need to be optimized for the instrument and sample matrix.

Instrumentation:

-

Ion Chromatograph equipped with a suppressor and a conductivity detector.

-

Anion-exchange column suitable for the separation of sulfur oxyanions.

-

Autosampler for automated injections.

Reagents:

-

Eluent: A carbonate/bicarbonate eluent is commonly used. The exact concentration will depend on the column and the required separation. A typical eluent might consist of a mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in deionized water.

-

Regenerant: A dilute solution of sulfuric acid (H₂SO₄) is typically used for the suppressor.

-

Standards: Prepare a stock solution of tetrathionate from a high-purity salt (e.g., potassium tetrathionate, K₂S₄O₆). Prepare a series of calibration standards by diluting the stock solution in deionized water.

Chromatographic Conditions (Example):

-

Column: Anion-exchange column (e.g., Dionex IonPac AS16 or similar).

-

Eluent: 35 mM Potassium Hydroxide (KOH).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 25 µL.

-

Detection: Suppressed conductivity.

-

Run Time: Approximately 20-30 minutes, sufficient to elute all anions of interest.

Procedure:

-

System Equilibration: Equilibrate the IC system with the eluent until a stable baseline is achieved.

-

Calibration: Analyze the series of calibration standards to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Analyze the prepared water samples or sediment extracts.

-

Quality Control: Include blanks, duplicates, and matrix spikes in the analytical run to ensure data quality. A blank should be run to check for contamination, a duplicate to assess precision, and a matrix spike to evaluate recovery and potential matrix effects.

The following diagram illustrates a typical experimental workflow for the analysis of tetrathionate in water and sediment samples.

Conclusion

Tetrathionate is a critical, yet under-quantified, component of the sulfur cycle in many geological environments. Its formation through both abiotic and microbial pathways highlights its importance in the transformation of sulfur compounds. While analytical challenges have historically limited the availability of quantitative data, modern ion chromatography techniques provide a robust means for its detection and quantification. This guide provides a foundational understanding of the occurrence, formation, and analysis of tetrathionate, with the aim of stimulating further research into its role in Earth's complex biogeochemical systems.

References

- 1. Tetrathionate hydrolase from the acidophilic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrathionate production by sulfur-oxidizing bacteria and the role of tetrathionate in the sulfur cycle in sediments of the Baltic Sea. - OceanRep [oceanrep.geomar.de]

- 4. Metabolism of thiosulfate and tetrathionate by heterotrophic bacteria from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation mechanism of pyrite in a thiosulfate solution: electrochemical impedance (EIS) and in situ Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | pH and thiosulfate dependent microbial sulfur oxidation strategies across diverse environments [frontiersin.org]

- 10. Frontiers | Tetrathionate hydrolase from the acidophilic microorganisms [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

Bacterial Tetrathionate Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathionate (S₄O₆²⁻) is a sulfur oxyanion that plays a crucial role as an intermediate in microbial sulfur metabolism. In diverse bacterial species, tetrathionate can serve as a terminal electron acceptor in anaerobic respiration or as an intermediate in the oxidation of other reduced inorganic sulfur compounds, such as thiosulfate. The ability to metabolize tetrathionate provides a significant competitive advantage to certain bacteria, including notable pathogens like Salmonella enterica and Campylobacter jejuni, particularly within the inflammatory environment of the host gut. This guide provides a comprehensive overview of the enzymatic pathways involved in bacterial tetrathionate metabolism, detailing the key enzymes, their catalytic mechanisms, and the genetic systems that regulate these processes. Furthermore, it offers a compilation of quantitative data and experimental protocols to facilitate further research in this critical area of microbiology and drug development.

I. Enzymatic Pathways of Tetrathionate Metabolism

Bacteria have evolved two primary pathways for tetrathionate metabolism: tetrathionate reduction and tetrathionate oxidation .

Tetrathionate Reduction

Tetrathionate reduction is a form of anaerobic respiration where tetrathionate serves as the terminal electron acceptor. This process is particularly well-characterized in facultative anaerobes like Salmonella. The central enzyme in this pathway is tetrathionate reductase (Ttr) , a multi-subunit enzyme complex that catalyzes the reduction of tetrathionate to thiosulfate.[1][2][3][4]

The overall reaction is:

S₄O₆²⁻ + 2e⁻ + 2H⁺ → 2S₂O₃²⁻

The genes encoding the tetrathionate reductase complex are typically organized in the ttr operon . In Salmonella typhimurium, this operon includes ttrA, ttrB, and ttrC, encoding the catalytic subunit, an iron-sulfur subunit, and a membrane anchor subunit, respectively.[2] The expression of the ttr operon is induced by the presence of tetrathionate and regulated by a two-component system, TtrS/TtrR, and is also influenced by the anaerobic conditions, often under the control of the global regulator Fnr.[2][3]

Tetrathionate Oxidation

Tetrathionate can also be an intermediate in the oxidation of thiosulfate to sulfate, a key process in sulfur chemolithoautotrophic bacteria. This is often referred to as the S4I (S₄O₆²⁻ intermediate) pathway .[5][6] Two key enzymes are involved in the initial steps of this pathway: thiosulfate dehydrogenase (TsdA) and tetrathionate hydrolase (TTH) .

Thiosulfate Dehydrogenase (TsdA) catalyzes the oxidation of two molecules of thiosulfate to form one molecule of tetrathionate.[7][8]

2S₂O₃²⁻ → S₄O₆²⁻ + 2e⁻

TsdA is a diheme c-type cytochrome that can, in some bacteria, also function in the reverse direction as a tetrathionate reductase.[9]

Tetrathionate Hydrolase (TTH) is a unique enzyme found primarily in acidophilic sulfur-oxidizing microorganisms.[5][6][10] It catalyzes the disproportionation of tetrathionate into thiosulfate, sulfate, and elemental sulfur.

S₄O₆²⁻ + H₂O → S₂O₃²⁻ + SO₄²⁻ + S⁰ + 2H⁺ (This is a simplified representation; the exact stoichiometry can vary).

II. Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in tetrathionate metabolism.

Table 1: Kinetic Parameters of Tetrathionate Reductase (Ttr) and Thiosulfate Dehydrogenase (TsdA)

| Enzyme | Organism | Substrate | K_m / S₀.₅ (mM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) | Optimal pH | Reference(s) |

| TsdA | Campylobacter jejuni | Tetrathionate | 0.01 | 64 ± 1.1 | 40 | 4000 | - | [11] |

| TsdA | Allochromatium vinosum | Tetrathionate | 1.98 | 82 | 37 | 18.7 | 4.0 | [7] |

| TsdA | Allochromatium vinosum | Thiosulfate | 1.1 | 28,600 ± 890 | 14,000 | 12,727 | 4.0 | [7] |

| Thiosulfate-oxidizing enzyme | Heterotrophic bacterium A-50 | Thiosulfate | ~10 | - | - | - | 6.3 - 6.8 | [12] |

| Thiosulfate-oxidizing enzyme | Heterotrophic bacterium A-50 | Oxygen | ~0.223 | - | - | - | - | [12] |

Table 2: Properties of Tetrathionate Hydrolase (TTH)

| Organism | Molecular Mass (kDa) | Optimal pH | Optimal Temperature (°C) | K_m (mM) | V_max (µmol/L) | Cellular Localization | Reference(s) |

| Acidithiobacillus thiooxidans strain SH | 97 ± 3 (dimer), 52 (subunit) | 3.0 | - | - | - | Soluble and membrane fractions | [13] |

| Metallosphaera cuprina Ar-4 | 57 (subunit) | 6.0 | > 95 | 0.35 | 86.3 | Cytoplasm, periplasm, membrane | [14][15] |

| Acidithiobacillus ferrooxidans | - | Acidic | - | - | - | Periplasm/Outer membrane | [5][6] |

III. Experimental Protocols

This section provides an overview of methodologies for key experiments in the study of tetrathionate metabolism.

Tetrathionate Reductase Enzyme Assay

This spectrophotometric assay measures the tetrathionate-dependent oxidation of a reduced artificial electron donor, such as methyl viologen.

Principle: Reduced methyl viologen is colored, and its oxidation by tetrathionate reductase leads to a decrease in absorbance at a specific wavelength.

Materials:

-

Anaerobic cuvettes

-

Spectrophotometer

-

Cell-free extract or purified tetrathionate reductase

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Methyl viologen

-

Sodium dithionite (for reducing methyl viologen)

-

Potassium tetrathionate

Procedure:

-

Prepare a stock solution of reduced methyl viologen by dissolving methyl viologen in anaerobic buffer and adding a small amount of sodium dithionite until a stable blue color is achieved.

-

In an anaerobic cuvette, add the assay buffer and the cell-free extract or purified enzyme.

-

Add a known concentration of reduced methyl viologen and record the baseline absorbance (e.g., at 600 nm).

-

Initiate the reaction by adding a specific concentration of potassium tetrathionate.

-

Monitor the decrease in absorbance over time.

-

Calculate the enzyme activity based on the rate of methyl viologen oxidation, using the molar extinction coefficient of reduced methyl viologen.

Thiosulfate Dehydrogenase Enzyme Assay

This assay measures the thiosulfate-dependent reduction of an artificial electron acceptor, such as ferricyanide.

Principle: The reduction of ferricyanide (yellow) to ferrocyanide (colorless) is monitored spectrophotometrically.

Materials:

-

Cuvettes

-

Spectrophotometer

-

Cell-free extract or purified thiosulfate dehydrogenase

-

Assay buffer (e.g., 100 mM ammonium acetate, pH 4.0 or 5.0)[7]

-

Potassium ferricyanide

-

Sodium thiosulfate

Procedure:

-

Pre-incubate the assay buffer, potassium ferricyanide, and varying concentrations of sodium thiosulfate in a cuvette at a controlled temperature (e.g., 30°C) for 5 minutes.[7]

-

Initiate the reaction by adding the cell-free extract or purified TsdA.[7]

-

Monitor the decrease in absorbance at 420 nm.[7]

-

Calculate the enzyme activity based on the rate of ferricyanide reduction, using its molar extinction coefficient (ε = 1.09 mM⁻¹ cm⁻¹).[7]

Tetrathionate Hydrolase Activity Assay

The activity of TTH can be determined by measuring the formation of its products, such as thiosulfate, or by monitoring the consumption of tetrathionate. A continuous spectrophotometric assay can be employed by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of polythionates.[16]

Materials:

-

UV-transparent cuvettes

-

UV-Vis Spectrophotometer

-

Cell-free extract or purified tetrathionate hydrolase

-

Assay buffer (e.g., 1 M ammonium sulfate, pH 3.0)[16]

-

Sodium tetrathionate

Procedure:

-

Prepare the assay mixture containing the buffer and sodium tetrathionate in a cuvette.

-

Add the cell-free extract or purified TTH to initiate the reaction.[16]

-

Incubate at the optimal temperature for the enzyme (e.g., 70°C for the enzyme from Acidianus hospitalis).[16]

-

Monitor the increase in absorbance at 290 nm over time.[16]

-

The rate of increase in absorbance is proportional to the enzyme activity.

Cloning and Expression of Tetrathionate Metabolism Genes

Standard molecular biology techniques can be used to clone and express genes involved in tetrathionate metabolism, such as the ttr operon, in a suitable host like Escherichia coli.

IV. Conclusion and Future Directions

The enzymatic pathways for tetrathionate metabolism are integral to the bioenergetics and survival of a wide range of bacteria. Understanding these pathways is not only fundamental to microbial physiology and ecology but also has significant implications for human health and disease. The ability of pathogens like Salmonella to utilize tetrathionate generated during gut inflammation highlights these metabolic pathways as potential targets for novel antimicrobial strategies.

Future research should focus on:

-

Structural biology: Elucidating the high-resolution structures of the enzyme complexes involved in tetrathionate metabolism will provide insights into their catalytic mechanisms and potential inhibitor binding sites.

-

Inhibitor screening: The development of specific inhibitors for key enzymes like tetrathionate reductase could lead to new therapeutic agents that target the metabolic adaptability of pathogens.

-

Regulation and interplay with other metabolic pathways: A deeper understanding of how tetrathionate metabolism is regulated and integrated with other cellular processes will provide a more complete picture of bacterial adaptation in complex environments.

-

Ecological significance: Further investigation into the prevalence and diversity of tetrathionate metabolizing bacteria in various environments will broaden our understanding of the global sulfur cycle.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the fascinating world of bacterial tetrathionate metabolism and contribute to advancements in this important field.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The genetic basis of tetrathionate respiration in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The alternative electron acceptor tetrathionate supports B12-dependent anaerobic growth of Salmonella enterica serovar typhimurium on ethanolamine or 1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Tetrathionate hydrolase from the acidophilic microorganisms [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiosulfate Dehydrogenase (TsdA) from Allochromatium vinosum: STRUCTURAL AND FUNCTIONAL INSIGHTS INTO THIOSULFATE OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiosulfate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. The TsdA family of thiosulfate dehydrogenases/tetrathionate reductases [bonndoc.ulb.uni-bonn.de]

- 10. frontiersin.org [frontiersin.org]

- 11. ovid.com [ovid.com]

- 12. Metabolism of Thiosulfate and Tetrathionate by Heterotrophic Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Characterization of Tetrathionate Hydrolase from Acidothermophilic Sulfur-Oxidizing Archaeon Metallosphaera cuprina Ar-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for the Preparation and Use of Tetrathionate Broth in Salmonella Enrichment

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathionate Broth is a selective enrichment medium developed for the isolation of Salmonella species from a variety of samples, including clinical specimens, food products, and environmental sources. First described by Mueller, its formulation is designed to suppress the growth of commensal intestinal flora while allowing Salmonella to proliferate. This selective action is primarily based on the ability of Salmonella to reduce tetrathionate, an activity absent in many other enteric bacteria. These application notes provide a comprehensive guide to the preparation, use, and underlying principles of Tetrathionate Broth for the effective enrichment of Salmonella.

Principle of Selective Enrichment

The selective efficacy of Tetrathionate Broth hinges on the presence of tetrathionate (S₄O₆²⁻), which is formed in the medium by the addition of an iodine-iodide solution to sodium thiosulfate.[1] Most non-pathogenic enteric bacteria, such as E. coli, are inhibited by tetrathionate. Salmonella, however, possesses the enzyme tetrathionate reductase, which allows it to utilize tetrathionate as an electron acceptor under anaerobic conditions, thereby enabling its growth in this inhibitory environment.

Several other components contribute to the broth's selectivity:

-

Bile Salts: These act to inhibit the growth of Gram-positive organisms and some coliforms.[1]

-

Brilliant Green: This dye is added to further suppress Gram-positive bacteria and some Gram-negative bacilli, including certain Proteus species.[2] It should be noted that some Salmonella serovars, such as S. Typhi, can be partially inhibited by brilliant green.

-

Calcium Carbonate: This component acts as a buffer, neutralizing the sulfuric acid produced during the reduction of tetrathionate, which helps to maintain a stable pH conducive to Salmonella growth.[2][3]

Formulation of Tetrathionate Broth

The composition of Tetrathionate Broth can vary slightly depending on the specific formulation (e.g., Mueller-Kauffmann). Below is a comparison of common formulations.

Table 1: Comparison of Common Tetrathionate Broth Formulations (per 1 Liter of Distilled Water)

| Component | Formulation 1 (General Purpose) | Formulation 2 (Mueller-Kauffmann) | Function |

| Proteose Peptone / Mixed Peptone | 5.0 g | - | Source of nitrogen, vitamins, and amino acids |

| Casein Enzymic Hydrolysate | - | 7.0 g | Source of nitrogen, vitamins, and amino acids |

| Papaic Digest of Soybean Meal | - | 2.3 g | Source of nitrogen, vitamins, and amino acids |

| Beef Extract | - | - | Source of vitamins and growth factors |

| Yeast Extract | - | - | Source of B-complex vitamins |

| Sodium Chloride | - | 2.3 g | Maintains osmotic balance |

| Calcium Carbonate | 10.0 g | 25.0 g | Buffers the medium |

| Sodium Thiosulfate | 30.0 g | 40.7 g | Forms tetrathionate upon addition of iodine |

| Ox Bile / Bile Salts | 1.0 g | 4.75 g | Inhibits Gram-positive bacteria |

| Brilliant Green | 0.01 g | 0.0095 g | Inhibits Gram-positive and some Gram-negative bacteria |

| Iodine-Iodide Solution | Added after preparation | Added after preparation | Reacts with sodium thiosulfate to form tetrathionate |

Experimental Protocols

A. Preparation of Tetrathionate Broth Base

-

Dissolution: Suspend the powdered Tetrathionate Broth Base in 1 liter of distilled or deionized water according to the manufacturer's instructions (e.g., 46 g/L for a general-purpose formulation).[2]

-

Heating: Heat the mixture with frequent agitation and bring to a boil to ensure complete dissolution of the powder. Do not autoclave the broth base. [2][3]

-

Cooling: Cool the broth base to below 45°C in a water bath.[2]

B. Preparation of Iodine-Iodide Solution

-

Dissolution: Dissolve 6 g of iodine and 5 g of potassium iodide in 20 mL of sterile distilled water. This solution should be prepared fresh.

C. Final Preparation of Complete Tetrathionate Broth

-

Addition of Iodine: Just prior to use, aseptically add 20 mL of the freshly prepared iodine-iodide solution to the 1 liter of cooled Tetrathionate Broth Base.[2]

-

Mixing: Mix the complete broth thoroughly. The final medium will be turbid due to the presence of calcium carbonate.

-

Dispensing: Aseptically dispense the complete broth into sterile culture tubes or flasks. The complete medium should be used on the day of preparation.[2]

D. Sample Inoculation and Incubation

A pre-enrichment step is often recommended, especially for food samples where Salmonella may be present in low numbers or sublethally injured.

-

Pre-enrichment (for food and environmental samples):

-

Homogenize 25 g of the sample in 225 mL of Buffered Peptone Water (BPW).

-

Incubate at 35-37°C for 18-24 hours. This step allows for the resuscitation and initial proliferation of Salmonella.

-

-

Selective Enrichment:

-

Transfer 1 mL of the pre-enrichment culture to 10 mL of the complete Tetrathionate Broth. For clinical samples such as feces, approximately 1 g can be directly inoculated into the broth.[2][3]

-

Incubate the inoculated Tetrathionate Broth at 35-37°C for 18-24 hours. For highly contaminated samples, incubation at 43°C can enhance selectivity.[2]

-

-

Subculturing:

-

Following incubation, streak a loopful of the enriched culture onto selective and differential agar plates, such as Xylose Lysine Deoxycholate (XLD) Agar, Hektoen Enteric (HE) Agar, or Bismuth Sulfite (BS) Agar.

-

Incubate the plates at 35-37°C for 18-24 hours and examine for characteristic Salmonella colonies.

-

Performance and Quantitative Data

The efficacy of Tetrathionate Broth can be compared with other selective enrichment broths, such as Rappaport-Vassiliadis (RV) Broth. The choice of enrichment broth can depend on the sample type and the specific Salmonella serovar being targeted.

Table 2: Comparative Recovery Rates of Salmonella from Various Samples using Different Enrichment Broths

| Sample Type | Tetrathionate Broth (TT) Recovery Rate | Rappaport-Vassiliadis (RV) Broth Recovery Rate | Selenite Cystine (SC) Broth Recovery Rate | Reference |

| Poultry Carcasses | 58.6% (17/29 positive samples) | 69.0% (20/29 positive samples) | 24.1% (7/29 positive samples) | |

| Cilantro (artificially contaminated) | 69% (9/13 positive samples) | 77% (10/13 positive samples) | Not Tested | [4] |

| Foods with low microbial load (composite data) | TT at 35°C: 268/870 positive portionsTT at 43°C: 265/870 positive portions | 249/870 positive portions | 269/870 positive portions | [5] |

| Highly contaminated foods (frog legs, lettuce) | TT at 43°C yielded significantly more positive tests than TT at 35°C and SC at 35°C | RV prepared from individual ingredients at 43°C was comparable to TT at 43°C | SC at 35°C was less effective |

Visualizations

Experimental Workflow for Salmonella Enrichment

Caption: Experimental workflow for the enrichment and isolation of Salmonella.

Logical Relationships of Selective Agents in Tetrathionate Broth

Caption: Interplay of selective agents in Tetrathionate Broth.

References

- 1. Tetrathionate Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. dalynn.com [dalynn.com]

- 4. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of Tetrathionate Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note 1: Ion-Pair Chromatography with UV Detection

An increasing focus on the role of tetrathionate in various biochemical and industrial processes has created a demand for robust and sensitive analytical methods for its quantification. Ion chromatography (IC) has emerged as a powerful technique for this purpose, offering high selectivity and the ability to analyze complex sample matrices. This document provides detailed application notes and protocols for the quantification of tetrathionate using different ion chromatography methods, intended for researchers, scientists, and drug development professionals.

This method is suitable for the sensitive determination of tetrathionate along with other thiosalts in aqueous samples.

Principle

Ion-pair chromatography utilizes a reverse-phase column and a mobile phase containing an ion-pairing reagent. The reagent, typically a quaternary ammonium salt, forms a neutral ion pair with the anionic tetrathionate, allowing for its retention and separation on the non-polar stationary phase. Detection is achieved by measuring the UV absorbance of tetrathionate.

Experimental Protocol

A detailed experimental protocol for this method is provided below.

| Parameter | Value |

| Column | Octadecylsilica (ODS) |

| Mobile Phase | 20:80 (v/v) Acetonitrile-Water containing 6 mM Tetrapropylammonium (TPA) salt, pH 5.0 |

| Flow Rate | 0.6 mL/min |

| Detection | UV Absorbance at 230 nm |

| Injection Volume | 50 µL |

| Run Time | Approximately 22 minutes |

Sample Preparation

-

Aqueous samples should be filtered through a 0.45 µm syringe filter prior to injection.

-

For complex matrices, such as hot spring water, a dilution step may be necessary to bring the analyte concentration within the linear range of the method.[1]

Quantitative Data

The following table summarizes the performance of this method for the quantification of tetrathionate and other related anions.[1]

| Analyte | Detection Limit (S/N=3) |

| Thiosulfate | 30 nM |

| Thiocyanate | 60 nM |

| Tetrathionate | 20 nM |

| Pentathionate | 15 nM |

| Hexathionate | 18 nM |

Recovery in spiked hot spring water samples ranged from 95.0% to 105.0%.[1]

Experimental Workflow

Application Note 2: Anion Exchange Chromatography with UV Detection

This method provides a rapid and sensitive analysis of tetrathionate, particularly suitable for natural samples and microbial cultures.[2]

Principle

Anion exchange chromatography separates anions based on their affinity for a positively charged stationary phase. A polymer-coated, silica-based anion exchange column is used to retain and separate tetrathionate and other sulfur oxyanions. An eluent containing salts and organic solvents is used to control the elution of the analytes, which are then detected by their UV absorbance.

Experimental Protocol

| Parameter | Value |

| Column | Polymer-coated, silica-based anion exchange column |

| Mobile Phase | Aqueous saline acetonitrile/methanol mixtures |

| Detection | UV Absorbance at 216 nm |

| Run Time | Less than 10 minutes |

Note: To prevent shifts in retention times, the solvent delivery system should be constructed from plastic materials.[2]

Quantitative Data

The performance characteristics of this method are summarized below.[2]

| Analyte | Detection Limit |

| Tetrathionate | ~0.6 pmol |

| Trithionate | ~40 pmol |

| Thiosulfate | ~10 pmol |

Calibration curves were reported to be linear over three orders of magnitude.[2]

Experimental Workflow

Application Note 3: Anion Exchange Chromatography with Suppressed Conductivity Detection

This method is a robust approach for the simultaneous determination of various sulfur-containing anions, including tetrathionate, in process waters and other industrial samples.

Principle

In this method, anions are separated on an anion exchange column. Following separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the conductivity of the analyte ions. This results in highly sensitive and specific detection.

Experimental Protocol

| Parameter | Value |

| Column | Metrosep A Supp 5 - 250/4.0 or similar high-capacity anion exchange column[3] |

| Eluent | Perchlorate-based eluent is often chosen to avoid metal precipitation.[3] |

| Detection | Suppressed Conductivity |

| Sample Preparation | Filtration through a 0.45 µm filter is standard. For complex matrices like milk or industrial process water, more advanced sample preparation techniques such as inline ultrafiltration or dialysis may be required.[3] |

Quantitative Data

Logical Relationship of Suppressed Ion Chromatography

References

- 1. Determination of thiosulfate, thiocyanate and polythionates in a mixture by ion-pair chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Ion chromatography applications | Metrohm [metrohm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Studying Tetrathionate Respiration in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to understanding and experimentally investigating the use of tetrathionate as a terminal electron acceptor in bacteria. It includes detailed protocols for key experiments, quantitative data for comparative analysis, and visualizations of the underlying biological processes.

Introduction

Anaerobic respiration is a fundamental metabolic process where organisms utilize electron acceptors other than oxygen to generate energy.[1] Tetrathionate (S₄O₆²⁻) serves as a crucial terminal electron acceptor for a variety of bacteria, particularly facultative anaerobes like Salmonella and Citrobacter.[2][3] The ability to respire on tetrathionate provides a significant growth advantage, especially in specific anaerobic environments such as the inflamed gut, where host-derived reactive oxygen species can oxidize endogenous thiosulfate to form tetrathionate.[4] This process is of considerable interest in the fields of microbial pathogenesis, gut microbiology, and the development of novel antimicrobial strategies targeting bacterial metabolism.

The central enzyme in this pathway is tetrathionate reductase, a complex enzyme that catalyzes the reduction of tetrathionate to thiosulfate (S₂O₃²⁻).[2] In Salmonella Typhimurium, this enzyme is encoded by the ttr operon, which includes the structural genes ttrA, ttrB, and ttrC.[2] Understanding the function and regulation of this pathway is key to elucidating its role in bacterial survival and virulence.

Biochemical Pathway and Genetic Regulation

Tetrathionate respiration involves the transfer of electrons from a suitable donor (e.g., formate, glycerol, or ethanolamine) through an electron transport chain to the terminal tetrathionate reductase. The overall reaction is: